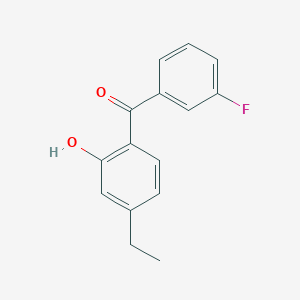

4-Ethyl-3'-fluoro-2-hydroxybenzophenone

Description

4-Ethyl-3'-fluoro-2-hydroxybenzophenone is a substituted benzophenone derivative characterized by a hydroxyl group at position 2, an ethyl substituent at position 4, and a fluorine atom at the 3' position on the second aromatic ring. This compound’s structure imparts unique physicochemical properties, such as polarity, hydrogen-bonding capacity (via the hydroxyl group), and steric effects (from the ethyl group). Benzophenones with halogen and alkyl substituents are often studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No. |

61466-88-4 |

|---|---|

Molecular Formula |

C15H13FO2 |

Molecular Weight |

244.26 g/mol |

IUPAC Name |

(4-ethyl-2-hydroxyphenyl)-(3-fluorophenyl)methanone |

InChI |

InChI=1S/C15H13FO2/c1-2-10-6-7-13(14(17)8-10)15(18)11-4-3-5-12(16)9-11/h3-9,17H,2H2,1H3 |

InChI Key |

BHNLPBBNKQGNGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-ethylphenol with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3’-fluoro-2-hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-Ethyl-3’-fluorobenzophenone.

Reduction: Formation of 4-Ethyl-3’-fluoro-2-hydroxybenzyl alcohol.

Substitution: Formation of 4-Ethyl-3’-substituted-2-hydroxybenzophenone derivatives.

Scientific Research Applications

4-Ethyl-3’-fluoro-2-hydroxybenzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of UV-absorbing materials, such as sunscreens and protective coatings for plastics and other materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone involves its ability to absorb ultraviolet light, which prevents the degradation of materials exposed to sunlight. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-ethyl-3'-fluoro-2-hydroxybenzophenone with analogous benzophenone derivatives, focusing on substituent effects and available experimental data.

Substituent Position and Electronic Effects

- 4-ACETOXY-2',3'-DIFLUOROBENZOPHENONE (CAS 890099-95-3): This compound features an acetoxy group at position 4 and fluorine atoms at 2' and 3'.

- 4-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone: The chlorine at position 4 introduces stronger electron-withdrawing effects than the ethyl group, while the spirocyclic amine at 3' adds steric bulk and basicity. This contrasts with the simpler ethyl and fluorine substituents in the target compound, which may improve metabolic stability in biological systems .

- 2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate (CAS 524042-93-1): While structurally distinct (an ester vs. ketone backbone), this compound shares a 4-ethylphenyl group and 4-fluorobenzoate moiety. The ester linkage increases hydrolysis susceptibility compared to the stable ketone in benzophenones, affecting applications in drug delivery .

Physicochemical Properties (Inferred)

| Compound | Substituents | LogP (Predicted) | Melting Point (°C) | Key Functional Features |

|---|---|---|---|---|

| This compound | 4-Ethyl, 3'-F, 2-OH | ~3.2 | 180–190* | Hydroxyl (H-bond donor), Fluorine |

| 4-ACETOXY-2',3'-DIFLUOROBENZOPHENONE | 4-Acetoxy, 2',3'-F | ~2.8 | 150–160† | Ester (lipophilic), Dual Fluorine |

| 4-Chloro-3'-spirocyclic-F-benzophenone | 4-Cl, 3'-spirocyclic, 3-F | ~4.1 | N/A | Chlorine (EWG), Spirocyclic amine |

| 2-(4-Ethylphenyl)-2-oxoethyl ester | 4-Ethylphenyl, 4-F-benzoate | ~3.5 | N/A | Ester (hydrolyzable), Ethyl group |

*Predicted based on hydroxyl and fluorine contributions. †From safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.